2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC13478100
Molecular Formula: C10H7FN2O2S
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7FN2O2S |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 2-(4-fluoroanilino)-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) |
| Standard InChI Key | ASEPYNUZTFPXIL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₀H₇FN₂O₂S) features a thiazole core—a five-membered ring containing nitrogen and sulfur atoms—with a 4-fluorophenyl group attached via an amino linkage and a carboxylic acid substituent. The fluorine atom at the para position of the phenyl ring contributes to electronic effects and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇FN₂O₂S |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 2-(4-fluoroanilino)-1,3-thiazole-5-carboxylic acid |
| SMILES | C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)F |
| PubChem CID | 80571864 |
The carboxylic acid group enables salt formation or esterification, while the fluorophenyl moiety influences π-π stacking interactions in biological targets .
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis typically involves coupling 4-fluoroaniline with a prefunctionalized thiazole-5-carboxylic acid derivative. A two-step approach is common:
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Thiazole Ring Formation: Reacting thiourea with α-haloketones or α-bromoesters under Hantzsch thiazole synthesis conditions .
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Amination: Introducing the 4-fluorophenylamino group via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.
Example Protocol
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Condense ethyl 2-bromoacetoacetate with thiourea in ethanol to form ethyl thiazole-5-carboxylate.
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Hydrolyze the ester to the carboxylic acid using NaOH.
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Couple with 4-fluoroaniline via Buchwald-Hartwig amination .
Challenges and Modifications
Racemization at chiral centers has been observed in related syntheses when using calcium carbonate as a base, necessitating chiral resolution techniques . Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields .
Biological Activity and Mechanistic Insights
| Compound | Cell Line (IC₅₀, µM) |
|---|---|
| 6d | K563: 0.8; HT-29: 21.6 |
| Dasatinib | K563: 0.5; HT-29: 0.9 |
| Hypothetical Derivative | Predicted K563: 1.2 |
Antimicrobial Effects
Though direct data are scarce, 2-aminothiazole derivatives show broad-spectrum activity. For instance, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide inhibits Escherichia coli (MIC = 8 µg/mL) by disrupting cell membrane integrity .
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at the carboxylic acid position (e.g., amidation) yield candidates with enhanced selectivity for EGFR and VEGFR2 .
Prodrug Design
Esterification of the carboxylic acid group improves oral bioavailability. Methyl and tert-butyl esters of related thiazoles achieve 80–90% plasma conversion in rodent models .
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